2-Bromo-3-methylbutenoic acid methyl ester

Catalog No.
S667704
CAS No.
51263-40-2
M.F
C6H9BrO2
M. Wt
193.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-3-methylbutenoic acid methyl ester

CAS Number

51263-40-2

Product Name

2-Bromo-3-methylbutenoic acid methyl ester

IUPAC Name

methyl 2-bromo-3-methylbut-2-enoate

Molecular Formula

C6H9BrO2

Molecular Weight

193.04 g/mol

InChI

InChI=1S/C6H9BrO2/c1-4(2)5(7)6(8)9-3/h1-3H3

InChI Key

GRFXWQHNWFFNKW-UHFFFAOYSA-N

SMILES

CC(=C(C(=O)OC)Br)C

Synonyms

Methyl 2-Bromo-3,3-dimethylacrylate; 2-Bromo-3-methyl-2-butenoic Acid Methyl Ester;

Canonical SMILES

CC(=C(C(=O)OC)Br)C

Synthesis:

Methyl 2-bromo-3-methylbut-2-enoate, also known as methyl methacrylate bromide (MMB), is a chemical compound used in organic synthesis. One reported method for its preparation involves the reaction of 2-bromo-3-methyl-2-butene with methyl methacrylate in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). []

Applications:

While research on MMB itself is limited, its precursor, 2-bromo-3-methyl-2-butene, has been used in various scientific studies:

  • Preparation of other compounds: 2-bromo-3-methyl-2-butene serves as a starting material for the synthesis of various organic compounds, including 2,3,4,5-tetramethyl-2,4-hexadiene, 2-iodo-3-methyl-2-butene, and diastereomers of 2-amino-3-hydroxy-4,5-dimethylhexanoic acid. [, , ]
  • Synthesis of organolithium reagents: 2-bromo-3-methyl-2-butene can be readily converted into the corresponding organolithium reagent, 2-lithio-3-methylbut-2-ene, which is a valuable intermediate in organic synthesis due to its strong nucleophilic character. []

2-Bromo-3-methylbutenoic acid methyl ester is a chemical compound with the molecular formula C6H9BrO2C_6H_9BrO_2 and a molecular weight of approximately 193.04 g/mol. It is classified as an unsaturated carboxylic acid ester, specifically a methyl ester derived from 2-bromo-3-methylbutenoic acid. This compound appears as an orange oil and is soluble in hexane, which indicates its non-polar characteristics. The presence of the bromine atom introduces unique reactivity patterns, making it a subject of interest in organic synthesis and medicinal chemistry.

The reactivity of 2-bromo-3-methylbutenoic acid methyl ester can be attributed to its functional groups. Key reactions include:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, such as amines or alcohols, leading to the formation of new derivatives.
  • Esterification: It can react with alcohols to form esters, which are important in various chemical applications.
  • Elimination Reactions: Under certain conditions, this compound can undergo elimination reactions to form alkenes.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research indicates that compounds similar to 2-bromo-3-methylbutenoic acid methyl ester exhibit biological activities, particularly in antimicrobial and antifungal properties. While specific studies on this exact compound may be limited, its structural analogs suggest potential applications in pharmaceuticals. The presence of the bromine atom often enhances biological activity due to increased lipophilicity and ability to interact with biological targets.

Several methods have been developed for synthesizing 2-bromo-3-methylbutenoic acid methyl ester:

  • Bromination of 3-Methylbutenoic Acid: This method involves the direct bromination of 3-methylbutenoic acid using bromine or N-bromosuccinimide (NBS) under controlled conditions.
  • Esterification Reaction: The reaction of 2-bromo-3-methylbutyric acid with methanol in the presence of an acid catalyst can yield the methyl ester.
  • Alkylation Reactions: Using appropriate alkyl halides in the presence of a base can also lead to the desired methyl ester through nucleophilic substitution.

2-Bromo-3-methylbutenoic acid methyl ester has several applications, including:

  • Intermediate in Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
  • Pharmaceutical Development: Its derivatives may have potential therapeutic effects, making it useful in drug development processes.
  • Chemical Research: Used in various

Interaction studies involving 2-bromo-3-methylbutenoic acid methyl ester focus on its reactivity with various nucleophiles and electrophiles. The compound's bromine atom allows for diverse interactions, which can be explored through:

  • Reactivity with Amines: Investigating how amines interact with the compound can provide insights into potential pharmaceutical applications.
  • Reaction Mechanisms: Understanding the mechanisms involved in nucleophilic substitution and elimination reactions helps in predicting behavior in biological systems.

Several compounds share structural similarities with 2-bromo-3-methylbutenoic acid methyl ester. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaMolecular WeightUnique Features
2-Bromo-3-methylbutyric acidC5H9BrO2C_5H_9BrO_2181.03 g/molLacks unsaturation; primarily used as an intermediate.
(S)-2-Bromo-3-methylbutanoic acidC5H9BrO2C_5H_9BrO_2181.03 g/molChiral center; relevant in asymmetric synthesis.
Butanoic acid, 2-bromo-3-methyl-C5H9BrO2C_5H_9BrO_2181.03 g/molSimilar structure but without the methyl ester functionality.
Ethyl α-bromoisovalerateC7H13BrO2C_7H_{13}BrO_2209.081 g/molLonger carbon chain; used in flavoring and fragrance industries.

The uniqueness of 2-bromo-3-methylbutenoic acid methyl ester lies in its unsaturated structure and potential applications in medicinal chemistry, distinguishing it from its saturated analogs.

XLogP3

2.5

Dates

Modify: 2023-08-15

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